Galectin‑3 Binding Affinity Across Inhibitors
GB1211 (the racemic clinical candidate containing (2S)-Selvigaltin) binds human galectin‑3 with a Kd of 25 nM as measured by fluorescence polarisation (FP) assay [1]. This represents a ~1.5‑fold tighter binding than the oral comparator GB1107 (Kd = 37 nM) and is substantially tighter than the inhaled thiodigalactoside GB0139 (TD139), reported Kd values for which range from 14–68 nM depending on assay format . Computational binding free‑energy calculations further differentiate these agents: GB1211 = −9.5 kcal/mol, GB1107 = −6.7 kcal/mol, and GB0139 = −4.3 kcal/mol [2].
| Evidence Dimension | Human galectin‑3 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 25 nM (FP assay); rabbit Kd = 12 nM |
| Comparator Or Baseline | GB1107: Kd = 37 nM; GB0139: Kd = 14–68 nM (assay‑dependent) |
| Quantified Difference | GB1211 binding is ~1.5‑fold tighter than GB1107; GB1211 binding free energy −9.5 kcal/mol vs. −6.7 kcal/mol (GB1107) vs. −4.3 kcal/mol (GB0139) |
| Conditions | Recombinant human galectin‑3, fluorescence polarisation (FP) assay; computational MM‑GBSA binding free energy |
Why This Matters
Tighter target binding translates to lower therapeutic exposure requirements and a wider safety margin, directly influencing dose selection and preclinical study design.
- [1] Zetterberg FR, Peterson K, Johnsson RE, et al. Discovery and Optimization of the First Highly Effective and Orally Available Galectin‑3 Inhibitors for Treatment of Fibrotic Disease. J Med Chem. 2022;65(19):12626-12638. doi:10.1021/acs.jmedchem.2c00660 View Source
- [2] VTechWorks. Binding free energy analysis of galectin‑3 natural ligands and synthetic inhibitors. GB0139 −4.3, GB1107 −6.7, GB1211 −9.5 kcal/mol. 2025. View Source
